molecular formula C20H22N4O4S2 B2983647 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine CAS No. 851807-88-0

4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine

Cat. No.: B2983647
CAS No.: 851807-88-0
M. Wt: 446.54
InChI Key: SKZVVACTUGSLKY-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonyl core linked to a morpholine ring and a 4,5-dihydroimidazole moiety substituted with a pyridin-3-ylmethyl sulfanyl group. The morpholine group enhances solubility, while the pyridine and imidazole rings may contribute to binding interactions with biological targets .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-19(24-9-8-22-20(24)29-15-16-2-1-7-21-14-16)17-3-5-18(6-4-17)30(26,27)23-10-12-28-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZVVACTUGSLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, which can be synthesized through the condensation of glyoxal and ammonia . The pyridine moiety is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups . The morpholine ring is then attached through a series of substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of multiple functional groups allows it to engage in diverse interactions, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Core Structural Features

Target Compound :

  • Benzenesulfonyl backbone : Provides rigidity and stabilizes sulfonamide interactions.
  • Morpholine substituent : Improves hydrophilicity and metabolic stability.

Analog 1 : 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxybenzimidazole derivatives (e.g., 3o, 3p)

  • Benzimidazole core : Replaces the dihydroimidazole group, increasing planarity.
  • Sulfinyl linkage : Oxidized sulfur (compared to sulfanyl in the target compound) may reduce stability.

Analog 2 : 4-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS: 866050-42-2)

  • Nitro group : Strong electron-withdrawing effect increases electrophilicity.
  • 2-Methyl substitution : Steric hindrance may reduce binding affinity compared to the pyridine group in the target compound.

Analog 3: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1)

NMR Spectral Comparison

Key ¹H-NMR shifts for analogs (CDCl₃, δ ppm):

  • 3o/3p : Methoxy signals at 3.80–3.91 ppm; morpholine protons at 2.09–4.99 ppm .
  • 3q/3r: Dimethylaminomethyl groups show singlets at 3.00 ppm; aromatic protons at 6.54–8.21 ppm .

The target compound’s pyridine protons are expected near 7.5–8.5 ppm, while the dihydroimidazole’s NH signal (if present) would likely appear downfield (>10 ppm).

Functional Group Impact on Properties

  • Morpholine vs. Piperidine : Morpholine’s oxygen atom increases polarity compared to piperidine derivatives (e.g., 4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine, CAS 696619-07-5) . This enhances aqueous solubility but may reduce lipophilicity.
  • Sulfanyl (C–S) vs.
  • Pyridine vs. Nitro : The pyridine ring offers basicity and hydrogen-bonding capability, whereas nitro groups are strongly electron-withdrawing, affecting electronic distribution and reactivity .

Biological Activity

The compound 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyridine and Imidazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Morpholine Moiety : Often associated with enhanced solubility and bioavailability.
  • Sulfonamide Group : Implicated in various pharmacological activities, including antibacterial and anticancer effects.

Molecular Characteristics

PropertyValue
Molecular Weight722.9 g/mol
XLogP3-AA5.5
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count9

Anticancer Activity

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that related imidazole derivatives can inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 µM .

Case Study: Cytotoxicity Testing

In vitro cytotoxicity testing of similar compounds demonstrated:

  • Compound 5l : Exhibited high selectivity towards the SISO cell line, inducing apoptosis at concentrations correlating with its IC50 value .
  • Mechanism of Action : The presence of electron-withdrawing substituents in the structure enhances the inhibitory activity against tumor cells.

Antioxidant Properties

The imidazoline scaffold has been linked to antioxidant activities, which are crucial for mitigating oxidative stress in cells. Preliminary evaluations suggest that derivatives of this compound may possess potent antioxidant capabilities, although specific assays are still required to quantify these effects .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression. Notably, sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .

Other Biological Activities

Beyond anticancer properties, the compound may exhibit:

  • Antibacterial Activity : Sulfonamide groups are traditionally known for their antibacterial properties.
  • Cytotoxic Effects : Related compounds have shown cytotoxic effects against various human cancer cell lines, indicating a broad spectrum of biological activity.

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